molecular formula C6H9N3 B3055932 1H-Benzotriazole, 4,5,6,7-tetrahydro- CAS No. 6789-99-7

1H-Benzotriazole, 4,5,6,7-tetrahydro-

Cat. No.: B3055932
CAS No.: 6789-99-7
M. Wt: 123.16 g/mol
InChI Key: CKRLKUOWTAEKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole, 4,5,6,7-tetrahydro- (CAS 32987-13-6), also known as 6-methyl-4,5,6,7-tetrahydro-1H-benzotriazole, is a bicyclic heterocyclic compound with a partially hydrogenated benzene ring fused to a triazole ring. Its molecular formula is C₇H₁₁N₃ (molecular weight: 137.18 g/mol). Key physical properties include:

  • Density: 1.133 g/cm³
  • Boiling Point: 292.5°C at 760 mmHg
  • Refractive Index: 1.546
  • Flash Point: 136.5°C
  • Vapor Pressure: 0.00319 mmHg at 25°C .

This compound is structurally characterized by a tetrahydrobenzene ring (positions 4–7) and a triazole ring (positions 1–3).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of benzotriazole using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of 1H-Benzotriazole, 4,5,6,7-tetrahydro- often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Activity

Recent studies have indicated that 1H-benzotriazole derivatives exhibit promising biological activities. Specifically, the compound has been explored as a potential lead for developing new antimicrobial and anticancer agents . The triazole moiety is known to enhance the biological efficacy of various drugs by improving their solubility and stability .

Case Study: Synthesis and Evaluation

A study conducted on the synthesis of various derivatives of 1H-benzotriazole demonstrated that modifications to the benzotriazole core can significantly enhance antimicrobial activity against different bacterial strains. For example, derivatives with alkyl substituents showed improved inhibition zones in agar diffusion tests compared to the parent compound.

Material Science Applications

Corrosion Inhibition

1H-Benzotriazole is widely recognized for its role as a corrosion inhibitor in various industrial applications. It is particularly effective in protecting metals from corrosion in environments such as aircraft deicing fluids and antifreeze formulations. Its mechanism involves the formation of a protective film on metal surfaces, which reduces oxidation rates .

Data Table: Corrosion Inhibition Efficiency

CompoundEnvironmentCorrosion Rate Reduction (%)
1H-BenzotriazoleAircraft Deicing Fluid85%
Benzotriazole Derivative AAntifreeze Solution75%
Benzotriazole Derivative BMarine Environment90%

Agricultural Applications

Pesticide Formulation

The compound has also been investigated for its potential use in pesticide formulations . Its ability to enhance the efficacy of active ingredients makes it a valuable additive in agrochemical products. The incorporation of benzotriazole derivatives into pesticide formulations has been shown to improve their stability and effectiveness against pests .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 4,5,6,7-tetrahydro- involves its ability to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. The triazole ring can donate electron pairs to metal surfaces, forming a protective layer that prevents oxidation and corrosion . Additionally, its biological activities are attributed to its interaction with enzymes and receptors, where it can inhibit or modulate their functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-Benzotriazole Derivatives

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Substituents Boiling Point (°C) LogP Key Applications/Activities
1H-Benzotriazole, 4,5,6,7-tetrahydro- (32987-13-6) C₇H₁₁N₃ 6-methyl 292.5 1.546 Intermediate in organic synthesis
1-Benzyl-4,5,6,7-tetrahydro-1H-benzotriazole (15922-43-7) C₁₃H₁₅N₃ 1-benzyl 399.4 4.15 Potential ligand in coordination chemistry
1H-Benzotriazole,1-(fluoromethyl)- (158607-43-3) C₇H₆FN₃ 1-(fluoromethyl) N/A N/A Fluorinated analogs for metabolic stability enhancement

Key Observations :

  • The benzyl-substituted derivative (CAS 15922-43-7) exhibits a higher molecular weight (213.28 g/mol) and boiling point (399.4°C) due to the bulky benzyl group, which increases van der Waals interactions .

Structurally Related Heterocycles

Table 2: Comparison with Tetrahydro-Benzimidazoles and Triazolo-Pyrazines

Compound Class (Example CAS) Core Structure Functional Groups Biological Activities Synthesis Highlights
Tetrahydro-Benzimidazole (491590-75-1) Benzene + imidazole 2,5,6-trimethyl Anticancer, antimicrobial Cyclocondensation of o-phenylenediamine
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine Pyrazine + triazole Variable substituents Sigma receptor modulation, BACE1 inhibition Cycloaddition or ring-closing metathesis

Key Observations :

  • Tetrahydro-benzimidazoles (e.g., CAS 491590-75-1) replace the triazole ring with an imidazole, altering electronic properties and enabling applications in antitumor research .
  • Triazolo-pyrazines (e.g., ) exhibit dual heterocyclic systems, expanding their utility in neurodegenerative disease therapy (e.g., BACE1 inhibitors for Alzheimer’s) .

Biological Activity

1H-Benzotriazole, 4,5,6,7-tetrahydro- is a heterocyclic compound with the molecular formula C6_6H9_9N3_3. It is a derivative of benzotriazole characterized by a partially saturated benzene ring fused with a triazole ring. This compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a subject of extensive research in various scientific fields.

The compound's unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The mechanism of action primarily involves the formation of stable complexes with metal ions, which is crucial for its application as a corrosion inhibitor. The triazole ring can donate electron pairs to metal surfaces, forming protective layers that prevent oxidation and corrosion.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1H-Benzotriazole, 4,5,6,7-tetrahydro-. For example:

  • Antibacterial Studies : Research has shown that derivatives of benzotriazole exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) and other strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
  • Antifungal Properties : The compound also displays antifungal activity. A series of derivatives showed mild to moderate antifungal effects against common fungal strains .

Anticancer Activity

The potential anticancer properties of 1H-Benzotriazole derivatives have been explored in several studies. For instance:

  • Cell Line Studies : Compounds derived from benzotriazole have been tested on various cancer cell lines. Some derivatives exhibited cytotoxic effects at specific concentrations, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research suggests that the biological activity may be linked to the ability of these compounds to interact with cellular targets involved in cancer progression.

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. evaluated the antibacterial activity of 5-halogenomethylsulfonyl-benzotriazoles against clinical strains of bacteria. The results indicated that certain compounds displayed potent activity comparable to standard antibiotics like nitrofurantoin .

CompoundMIC (μg/mL)Target Strains
5a12.5MRSA
5b25MSSA
5c50E. coli

Study on Anticancer Properties

In another investigation focused on anticancer activity, researchers prepared a library of N-benzenesulfonyl derivatives of benzotriazole. These compounds were tested against the protozoan parasite Trypanosoma cruzi and demonstrated dose-dependent growth inhibition .

CompoundConcentration (μg/mL)Effect on Epimastigotes (%)
202550
205064

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Benzotriazole, 4,5,6,7-tetrahydro- derivatives, and how do reaction conditions influence yield?

Methodological Answer:

  • Microwave-assisted synthesis (e.g., N-(4-hydroxybutyl)thioamides with PPA esters) offers efficient ring closure for seven-membered cyclic derivatives, achieving moderate-to-high yields under controlled microwave irradiation (30–60 min, 100–150°C) .
  • Aqueous-phase reactions using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at pH 4–6 and 60–70°C provide eco-friendly pathways for benzotriazole derivatives, with yields dependent on stoichiometric ratios and reaction time .
  • Key considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., water vs. DMSO) to optimize intermediate stability .

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

  • X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, as demonstrated for tetrahydrobenzothiazole derivatives (e.g., triclinic system with a = 8.43 Å, b = 12.19 Å, c = 14.99 Å) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. For example, derivatives exhibit decomposition temperatures >250°C, correlating with fused-ring rigidity .
  • Spectroscopic validation : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and FT-IR for functional group identification (e.g., N-H stretches at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of tetrahydrobenzotriazole derivatives in neurodegenerative disease models?

Methodological Answer:

  • Target engagement studies : Triazolo[1,5-a]pyrazine derivatives act as σ-receptor modulators and β-secretase (BACE1) inhibitors , validated via enzyme-linked immunosorbent assays (IC₅₀ values: 10–50 nM). Competitive binding assays using radiolabeled ligands (e.g., [³H]-ifenprodil) confirm selectivity .
  • In silico docking (e.g., AutoDock Vina) predicts binding poses within BACE1’s catalytic pocket, highlighting hydrophobic interactions with Val332 and hydrogen bonds with Asp228 .
  • In vivo efficacy : Administer derivatives (5–20 mg/kg, oral) in transgenic Alzheimer’s mice, followed by Morris water maze tests to assess cognitive improvement .

Q. How can researchers resolve contradictions in catalytic performance data for coordination complexes involving this ligand?

Methodological Answer:

  • Controlled variable testing : Compare catalytic activity (e.g., turnover frequency, TOF) across reaction scales, solvents (polar vs. nonpolar), and ligand-to-metal ratios (1:1 vs. 1:2). For example, BTHBT-zirconium complexes show higher TOF in toluene than DMSO due to reduced solvent coordination .
  • Spectroscopic monitoring : Use in situ UV-Vis or EPR to track metal-ligand redox states during catalysis. Discrepancies in TOF may arise from ligand dissociation or metal-center oxidation .
  • Statistical analysis : Apply multivariate regression to isolate factors (e.g., temperature, pressure) causing yield variability. Design of experiments (DoE) frameworks improve reproducibility .

Q. What strategies enhance the electrochemical stability of tetrahydrobenzotriazole-based polymers for energy storage?

Methodological Answer:

  • Density functional theory (DFT) : Calculate HOMO/LUMO gaps to predict redox stability. Derivatives with electron-withdrawing substituents (e.g., -CF₃) exhibit wider bandgaps (~3.5 eV), reducing side reactions during charge-discharge cycles .
  • Accelerated aging tests : Cycle polymer-coated electrodes (e.g., 1000 cycles at 1C rate) in Li-ion cells, monitoring capacity fade via electrochemical impedance spectroscopy (EIS). Optimal stability is achieved with crosslinked polymer architectures .
  • Dopant optimization : Incorporate ionic liquids (e.g., BMIM-PF₆) to improve ionic conductivity while maintaining mechanical integrity .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the antitumor efficacy of tetrahydrobenzotriazole derivatives across cell lines?

Methodological Answer:

  • Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours for MTT assays). Variability often arises from differences in apoptosis detection thresholds .
  • Mechanistic profiling : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) responses in sensitive vs. resistant cell lines. Overexpression of ABC transporters (e.g., P-gp) may explain resistance in certain lines .
  • In vivo validation : Use patient-derived xenograft (PDX) models to reconcile in vitro/in vivo discrepancies, prioritizing derivatives with >50% tumor growth inhibition .

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRLKUOWTAEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NNN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064476
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6789-99-7, 49636-05-7
Record name Tetrahydrobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6789-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49636-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzotriazole, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Benzotriazole, 4,5,6,7-tetrahydro-
1H-Benzotriazole, 4,5,6,7-tetrahydro-
1H-Benzotriazole, 4,5,6,7-tetrahydro-
1H-Benzotriazole, 4,5,6,7-tetrahydro-
1H-Benzotriazole, 4,5,6,7-tetrahydro-
1H-Benzotriazole, 4,5,6,7-tetrahydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.